molecular formula C15H25N B8501037 N,N-dibutyl-2-methylaniline

N,N-dibutyl-2-methylaniline

Cat. No.: B8501037
M. Wt: 219.37 g/mol
InChI Key: WOQIWIYDKMIQQY-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-methylaniline (chemical formula: C₁₅H₂₅N) is a tertiary aromatic amine featuring two n-butyl groups attached to the nitrogen atom and a methyl group at the ortho position of the benzene ring. This compound is characterized by its steric hindrance due to the bulky butyl substituents, which influence its physical properties and reactivity. Applications may include use as an intermediate in organic synthesis, though industrial specifications remain undocumented in the provided evidence.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N,N-dibutyl-2-methylaniline

InChI

InChI=1S/C15H25N/c1-4-6-12-16(13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

WOQIWIYDKMIQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural differences among N,N-dialkylanilines and related derivatives:

Compound Name Molecular Formula Substituents (N-alkyl, aromatic) Molecular Weight (g/mol) Key Features
N,N-Dibutyl-2-methylaniline C₁₅H₂₅N N: butyl; aromatic: 2-methyl 219.37 (calculated) High steric hindrance, lipophilic
N,N-Dimethylaniline C₈H₁₁N N: methyl; aromatic: none 121.18 Low steric hindrance, liquid
N,N-Diethylaniline C₁₀H₁₅N N: ethyl; aromatic: none 149.24 Moderate steric hindrance
5-[(Dimethylamino)methyl]-2-methylaniline C₁₀H₁₆N₂ N: dimethylaminomethyl; aromatic: 2-methyl 164.25 Bifunctional (amine + methyl)
N-Methyl-N-(2-hydroxyethyl)aniline C₉H₁₃NO N: methyl + hydroxyethyl; aromatic: none 151.21 Polar substituent, hydrogen bonding

Key Observations :

  • Lipophilicity: Longer alkyl chains (butyl > ethyl > methyl) enhance lipophilicity, likely increasing solubility in nonpolar solvents .
  • Polarity: Hydroxyethyl or cyanoethyl substituents (e.g., in N-(2-cyanoethyl)-N-methylaniline ) introduce polar functional groups, altering solubility and reactivity.

Physical Properties

While direct data for this compound are unavailable, trends from analogous compounds suggest:

  • Boiling/Melting Points : Longer alkyl chains typically lower melting points but increase boiling points due to higher molecular weight. For example:
    • N,N-Dimethylaniline: Boiling point ~193°C
    • N,N-Diethylaniline: Boiling point ~217°C
    • Inference : this compound likely has a boiling point >250°C.
  • Solubility : Increased alkyl chain length reduces water solubility. N,N-Dimethylaniline is sparingly soluble in water (~0.2% at 20°C ), whereas the dibutyl derivative is expected to be virtually insoluble.

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